Copalyl diphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

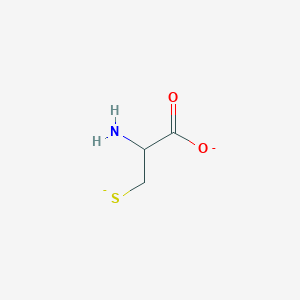

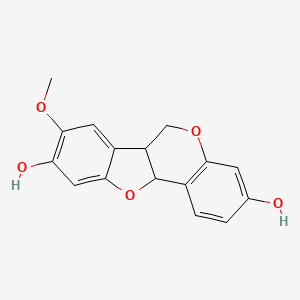

5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate is the 5alpha,9alpha,10beta-diastereomer of copalyl diphosphate. It is a conjugate acid of a 5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate(3-). It is an enantiomer of a 5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate.

Applications De Recherche Scientifique

1. Role in Essential Oil Biosynthesis

Copalyl diphosphate is a key intermediate in the biosynthesis of essential oils in aromatic plants. The biosynthesis of essential oils involves complex biochemical pathways where isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) act as universal precursors. Prenyl diphosphate synthases then condense these precursors to form longer prenyl diphosphates like geranyl diphosphate (GPP; C10) or farnesyl diphosphate (FPP; C15). These are then used by terpene synthases (TPS) to produce the diverse terpenoid compounds that constitute essential oils. Essential oils, in turn, serve not only in various industries but also in traditional medicines (Rehman et al., 2016).

2. Involvement in Metabolic Pathways

Copalyl diphosphate plays a significant role in metabolic pathways involving high-energy phosphate compounds like adenosine triphosphate (ATP), adenosine diphosphate (ADP), and creatine phosphate (CP) in cardiac muscle. The balance and metabolism of these compounds are crucial for maintaining contractile force and energy metabolism in cardiac muscles. Any interference with these energy pathways can significantly impact the contractile force and the levels of high-energy phosphates (Taggart et al., 1961).

3. Potential Therapeutic Applications

Copalyl diphosphate-related compounds like farnesyl pyrophosphate synthase (FPPS, also known as farnesyl diphosphate synthase - FDPS) modulators have shown promise in treating diseases, including bone-related disorders and certain infections. Inhibitors of FPPS, for instance, are used in managing conditions characterized by excessive bone resorption, such as osteoporosis, and in treating infections caused by specific parasites. The patent literature from 2006 to 2010 reflects active research and novel applications of FPPS modulators, highlighting their therapeutic potential and versatility (Sun & McKenna, 2011).

4. Role in Energy Transfer Processes

Energy transfer processes in living organisms, especially during stress conditions, often involve compounds like copalyl diphosphate. For instance, the metabolism of fructose diphosphate (FDP), a compound structurally similar to copalyl diphosphate, has been studied for its potential therapeutic role in treating viral myocarditis in children. Although the quality of these clinical trials is low, the data suggests that FDP may be effective as an additional therapy, marking the significance of diphosphate compounds in biological processes and potential medical applications (Zhai Suo-d, 2007).

Propriétés

Formule moléculaire |

C20H36O7P2 |

|---|---|

Poids moléculaire |

450.4 g/mol |

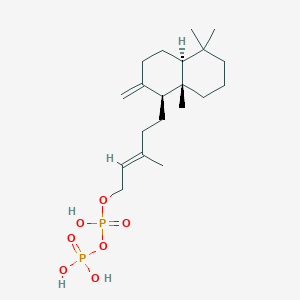

Nom IUPAC |

[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m0/s1 |

Clé InChI |

JCAIWDXKLCEQEO-ATPOGHATSA-N |

SMILES isomérique |

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |

SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

SMILES canonique |

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Synonymes |

(+)-copalyl diphosphate copalyl diphosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1E,19Z,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1236176.png)

![methyl (1R,12R,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1236180.png)